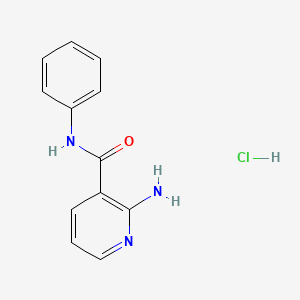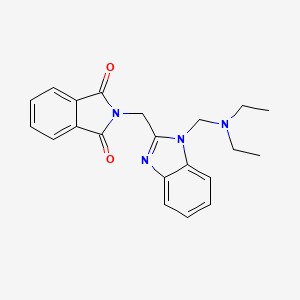
1,3-Propanediol, 2,2-bis((phosphonooxy)methyl)-, bis(dihydrogen phosphate), octaammonium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Propanediol, 2,2-bis((phosphonooxy)methyl)-, bis(dihydrogen phosphate), octaammonium salt is a complex organic compound with significant applications in various fields. This compound is known for its unique structure, which includes multiple phosphate groups, making it highly reactive and versatile in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediol, 2,2-bis((phosphonooxy)methyl)-, bis(dihydrogen phosphate), octaammonium salt typically involves the phosphorylation of 1,3-propanediol. The reaction conditions often require the use of phosphorylating agents such as phosphorus oxychloride or phosphorus pentachloride under controlled temperature and pH conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound involves large-scale phosphorylation processes. The raw materials, including 1,3-propanediol and phosphorylating agents, are fed into a reactor where the reaction takes place under controlled conditions. The product is then purified through crystallization or other separation techniques to obtain the desired purity and yield.
Chemical Reactions Analysis
Types of Reactions
1,3-Propanediol, 2,2-bis((phosphonooxy)methyl)-, bis(dihydrogen phosphate), octaammonium salt undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different phosphate derivatives.
Reduction: Reduction reactions can lead to the formation of simpler phosphonate compounds.
Substitution: The phosphate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include various phosphonate and phosphate derivatives, which have applications in different chemical processes.
Scientific Research Applications
1,3-Propanediol, 2,2-bis((phosphonooxy)methyl)-, bis(dihydrogen phosphate), octaammonium salt has numerous applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules.
Biology: Employed in the study of phosphate metabolism and enzyme reactions.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of detergents, water treatment chemicals, and flame retardants.
Mechanism of Action
The mechanism of action of 1,3-Propanediol, 2,2-bis((phosphonooxy)methyl)-, bis(dihydrogen phosphate), octaammonium salt involves its ability to interact with various molecular targets through its phosphate groups. These interactions can lead to the inhibition or activation of enzymes, alteration of metabolic pathways, and modulation of cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,3-Propanediol, 2,2-bis(bromomethyl): Similar in structure but contains bromine atoms instead of phosphate groups.
2-Methyl-2-propyl-1,3-propanediol: Contains different alkyl groups but shares the 1,3-propanediol backbone.
Uniqueness
The uniqueness of 1,3-Propanediol, 2,2-bis((phosphonooxy)methyl)-, bis(dihydrogen phosphate), octaammonium salt lies in its multiple phosphate groups, which confer high reactivity and versatility in chemical reactions. This makes it particularly valuable in applications requiring strong chelating agents and reactive intermediates.
Properties
CAS No. |
70851-57-9 |
|---|---|
Molecular Formula |
C5H40N8O16P4 |
Molecular Weight |
592.31 g/mol |
IUPAC Name |
octaazanium;[3-phosphonatooxy-2,2-bis(phosphonatooxymethyl)propyl] phosphate |
InChI |
InChI=1S/C5H16O16P4.8H3N/c6-22(7,8)18-1-5(2-19-23(9,10)11,3-20-24(12,13)14)4-21-25(15,16)17;;;;;;;;/h1-4H2,(H2,6,7,8)(H2,9,10,11)(H2,12,13,14)(H2,15,16,17);8*1H3 |
InChI Key |
LSECVICZGFEQPR-UHFFFAOYSA-N |
Canonical SMILES |
C(C(COP(=O)([O-])[O-])(COP(=O)([O-])[O-])COP(=O)([O-])[O-])OP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


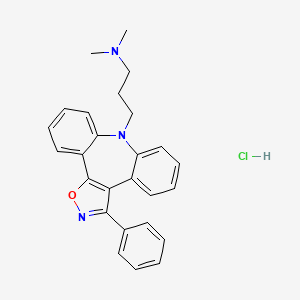
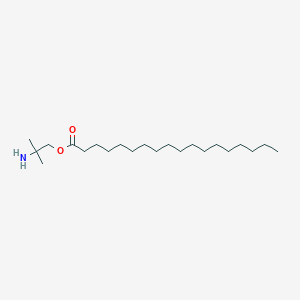
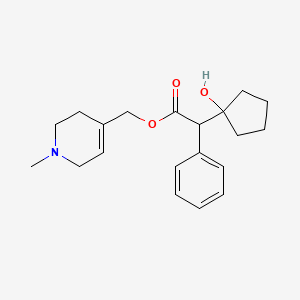
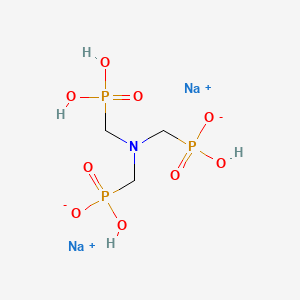

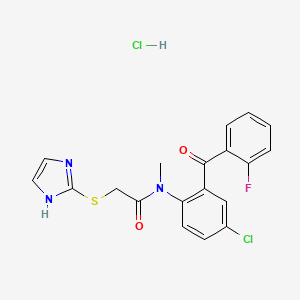
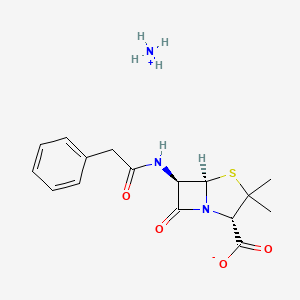

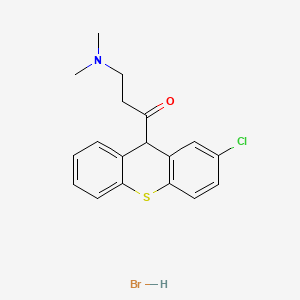

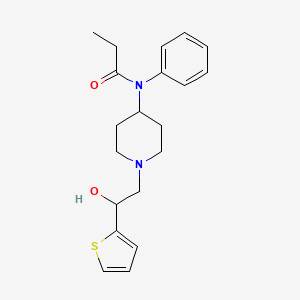
![(E)-but-2-enedioic acid;3-ethyl-5-(4-fluorophenyl)-6,8-dioxa-3-azabicyclo[3.2.1]octane](/img/structure/B12752606.png)
